molecular formula C10H6Cl2N4 B6330215 5,5'-Dichloro-2,2'-azopyridine CAS No. 113651-55-1

5,5'-Dichloro-2,2'-azopyridine

Cat. No.: B6330215
CAS No.: 113651-55-1
M. Wt: 253.08 g/mol
InChI Key: JOBHFKVEVOOQCR-UHFFFAOYSA-N
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Description

5,5'-Dichloro-2,2'-azopyridine is a useful research compound. Its molecular formula is C10H6Cl2N4 and its molecular weight is 253.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.9969516 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Functionalization

5,5'-Dichloro-2,2'-azopyridine and related dichloropyridines have been studied for their potential in selective functionalization. Strategies for functionalization at various sites of dichloropyridines have been explored, offering insights into the reactive behavior of these compounds under different conditions and with various reagents (Marzi, Bigi, & Schlosser, 2001).

Esterification Reactions

This compound has been identified as a potent and recyclable reagent for esterification reactions. In the context of Mitsunobu esterification, azopyridines, including this compound, have shown efficiency and promise for separation and recycling processes (Iranpoor, Firouzabadi, Khalili, & Motevalli, 2008).

Transition Metal Complexes

Studies have demonstrated the use of azopyridines in forming complexes with transition metals such as ruthenium, rhodium, and copper. These complexes, involving this compound, have been explored for their unique electron acceptor and radical ligand properties (Kaim et al., 2003).

Metal Halide Complex Formation

The reactivity of this compound with metal halides, forming various types of complexes, has been a subject of research. These studies provide insights into the structural and electronic properties of such complexes (Beadle, Grzeskowiak, Goldstein, & Goodgame, 1970).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using dichloro-azopyridines as building blocks. These studies have contributed to the development of new synthetic routes and functionalization techniques for diverse chemical applications (Lachance, Bonhomme-Beaulieu, & Joly, 2009).

Properties

IUPAC Name

bis(5-chloropyridin-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBHFKVEVOOQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N=NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.